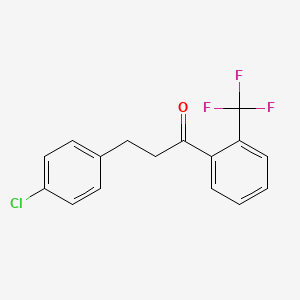

3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone

説明

The compound 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to understanding the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of various fluorinated compounds and the use of chlorophenyl groups in chemical reactions are common themes in these studies .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of palladium-catalyzed reactions, which could potentially be applied to the synthesis of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages . Additionally, the synthesis of fluorinated aromatic diamine monomers involves coupling reactions under the catalysis of trifluoromethanesulfonic acid . These methods could provide insights into possible synthetic routes for the target compound.

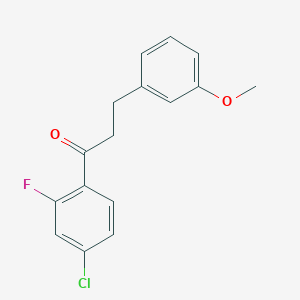

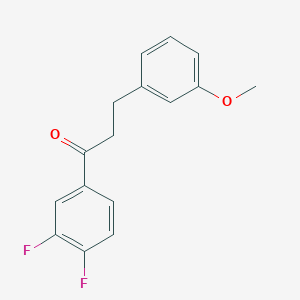

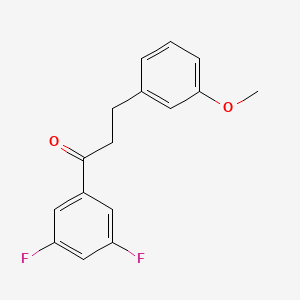

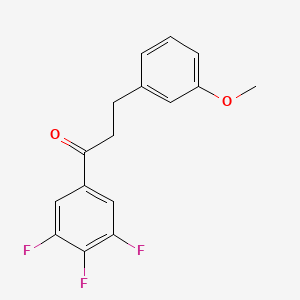

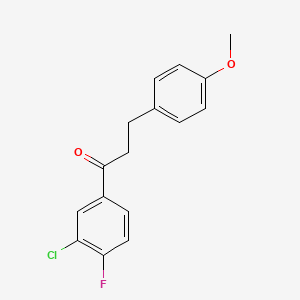

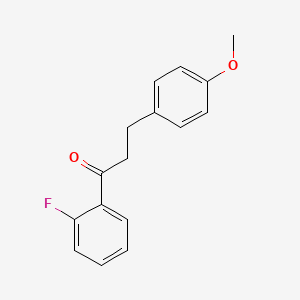

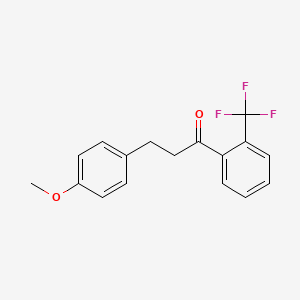

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone can be complex, with various substituents influencing the overall conformation and stability. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone shows a trans-oid arrangement of the carbonyl and hydroxyimino-groups, which could be relevant when considering the structural aspects of the target compound . The presence of fluorine atoms and chlorophenyl groups is likely to affect the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing chlorophenyl and trifluoromethyl groups can be quite varied. The papers describe reactions such as the synthesis of trichloromethylated (Z)-olefins , multiple arylation processes , and the addition reactions with perfluoro-vinyl-perfluoro-methyl ether . These reactions demonstrate the potential for diverse chemical transformations involving chlorophenyl and trifluoromethyl groups, which could be extrapolated to the chemical behavior of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, fluorinated polyimides derived from fluorinated aromatic diamine monomers exhibit good solubility in polar organic solvents and outstanding mechanical properties . Similarly, the presence of trifluoromethyl and chlorophenyl groups in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone would likely contribute to its physical properties, such as solubility, thermal stability, and reactivity. The specific properties of the compound would need to be determined experimentally, but the literature provides a basis for predicting certain characteristics based on structural analogs.

科学的研究の応用

Crystal and Molecular Structure Studies

Research on similar compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, involves analyzing their crystal and molecular structures. These studies provide insights into the biological activities of these compounds and their molecular arrangements (Allen, Trotter, & Rogers, 1971).

Adsorption Studies

Activated carbon fibers (ACFs) have been used to study the adsorption of chlorophenol compounds. This research helps understand the removal of these compounds from aqueous solutions, essential for environmental purification processes (Qing-song Liu et al., 2010).

Quantum Chemical Studies

Synthesis and quantum chemical studies have been conducted on compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one. These studies involve analyzing the chemical reactivity and molecular geometry, which are critical for understanding the potential applications of similar compounds (Satheeshkumar et al., 2017).

Nonlinear Optical Properties

Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene has demonstrated significant nonlinear optical properties. Similar studies on 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone could reveal its potential for optical device applications (Mostaghni, Shafiekhani, & Mahani, 2022).

Synthesis Pathways

Research has been conducted on synthesizing derivatives of chlorophenyl compounds, providing insights into new chemical synthesis pathways and their applications in various fields, such as pharmaceuticals and material sciences (Cantillana, Sundström, & Bergman, 2009).

作用機序

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound might interact with enzymes involved in glutathione metabolism (ie, glutathione peroxidase and glutathione reductase) and H2O2 scavenging (ie, catalase) . This interaction could lead to changes in the cellular redox state and influence various biochemical processes.

Biochemical Pathways

It has been reported that similar compounds can modulate oxidative stress and inflammatory pathways . Specifically, these compounds can lower reactive oxygen species (ROS) levels and boost the glutathione system , which plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative damage.

Pharmacokinetics

In silico pharmacokinetics analysis predicted that 3-(4-Chlorophenyl)-2’-trifluoromethylpropiophenone might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

It has been suggested that the compound can protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that the compound might have potential therapeutic applications in treating nervous system diseases associated with oxidative stress.

特性

IUPAC Name |

3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTNJWMKHIWNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644487 | |

| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898788-25-5 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。